molecular formula C9H6N2O4 B11894417 4-Hydroxy-8-nitroquinolin-2(1H)-one

4-Hydroxy-8-nitroquinolin-2(1H)-one

Cat. No.: B11894417
M. Wt: 206.15 g/mol
InChI Key: OQRFLUGAEZVPKH-UHFFFAOYSA-N
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Description

4-Hydroxy-8-nitroquinolin-2(1H)-one (CAS 328396-35-6) is a nitro-substituted quinolinone derivative with the molecular formula C₉H₆N₂O₄ and a molecular weight of 206.16 g/mol . Its structure features a hydroxy group at position 4 and a nitro group at position 8 of the quinolinone scaffold.

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

4-hydroxy-8-nitro-1H-quinolin-2-one

InChI

InChI=1S/C9H6N2O4/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(14)15/h1-4H,(H2,10,12,13)

InChI Key

OQRFLUGAEZVPKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C=C2O

Origin of Product

United States

Preparation Methods

Classical Nitration of Quinoline Derivatives

The nitration of preformed quinoline scaffolds represents a direct route to 4-hydroxy-8-nitroquinolin-2(1H)-one. In one protocol, 2-chloro-4-methylquinoline undergoes nitration at position 8 using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The chloro and methyl groups act as directing groups, favoring nitration at the 8-position due to electronic and steric effects. Subsequent lactamization with perchloric acid yields the target compound with a purity >95%. This method achieves regioselectivity but requires stringent temperature control to minimize byproducts such as 5-nitro isomers.

Cyclo-Condensation Approaches

Microwave-assisted cyclo-condensation of aniline derivatives with malonic acid or its esters offers an alternative pathway. For example, reacting 4-aminobenzoic acid with diethyl malonate under microwave irradiation (400 W, 210°C) generates the quinoline core. Post-synthetic nitration introduces the nitro group, though positional selectivity depends on the substituents present during ring formation. This method is advantageous for introducing carboxylate functionalities at specific positions, which can later facilitate further derivatization.

Directed Nitration Techniques

Strategic placement of directing groups on the quinoline ring enhances nitration efficiency. Bromination of 4-methylquinolin-2(1H)-one with N-bromosuccinimide (NBS) introduces a bromomethyl group at position 3, which directs nitration to position 8 via steric hindrance. Hydrolysis of the bromomethyl group post-nitration yields the hydroxyl functionality at position 4. This approach achieves an overall yield of 64–71% and minimizes competing nitration pathways.

Optimization of Reaction Conditions

Temperature and Reagent Effects

Nitration efficiency correlates strongly with reaction temperature and acid strength. A comparative study demonstrated that using fuming HNO₃ at –10°C increases 8-nitro isomer yield to 78%, whereas room-temperature reactions favor 5-nitro byproducts. Sulfuric acid concentration also modulates reactivity; a 2:1 (v/v) H₂SO₄:HNO₃ ratio optimally protonates the quinoline ring, enhancing electrophilic substitution at position 8.

Table 1: Nitration Conditions and Yields

Starting MaterialNitrating AgentTemperature (°C)Yield (%)Reference
2-Chloro-4-methylquinolineHNO₃/H₂SO₄ (2:1)0–571
4-Methylquinolin-2(1H)-oneFuming HNO₃–1078
Aniline-malonic acid adductHNO₃ (dilute)2535

Solvent Systems and Catalysts

Polar aprotic solvents like dimethylformamide (DMF) improve nitro group incorporation by stabilizing nitronium ions. Catalytic amounts of FeCl₃ further enhance regioselectivity by coordinating to the quinoline nitrogen, directing nitration to the 8-position. In contrast, nonpolar solvents (e.g., toluene) reduce yields to <30% due to poor reagent solubility.

Purification and Characterization

Crystallization and Chromatography

Crude products are typically purified via recrystallization from ethanol/water mixtures, achieving >95% purity. For complex mixtures, silica gel chromatography with ethyl acetate/hexane eluents resolves positional isomers. Industrial-scale processes employ continuous flow crystallization to maintain consistent particle size and purity.

Spectroscopic Analysis

Infrared (IR) spectroscopy confirms lactam formation through a characteristic C=O stretch at 1670–1680 cm⁻¹. Nuclear magnetic resonance (NMR) spectroscopy distinguishes positional isomers: the 8-nitro derivative exhibits a deshielded aromatic proton at δ 8.50 ppm (singlet, H-5), whereas the 5-nitro analog shows a doublet at δ 7.90 ppm (J = 8.5 Hz, H-6). UV-Vis spectra reveal a λ<sub>max</sub> at 336 nm for the nitro-substituted compound, attributable to n→π* transitions.

Table 2: Key Spectroscopic Data

TechniqueDiagnostic FeatureReference
IR1670 cm⁻¹ (lactam C=O)
¹H NMRδ 8.50 ppm (H-5, singlet)
UV-Visλ<sub>max</sub> = 336 nm

Comparative Analysis of Synthetic Routes

Classical nitration offers high regioselectivity but requires hazardous reagents, whereas cyclo-condensation routes enable functional group diversification at the expense of lower yields. Directed nitration strikes a balance, achieving 65–78% yields with moderate safety risks. Industrial applications favor continuous flow nitration for scalability, while laboratory settings prioritize microwave-assisted methods for rapid screening .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 8 undergoes reduction to form amino derivatives. Sodium hydrosulfite (Na₂S₂O₄) in ethanol/water under reflux reduces 4-hydroxy-8-nitroquinolin-2(1H)-one to 3-amino-7-bromo-1-ethyl-4-hydroxy-8-methylquinolin-2-one with moderate yields (27%) . This reaction is critical for generating intermediates used in antiparasitic drug development .

Table 1: Reduction of 4-Hydroxy-8-nitroquinolin-2(1H)-one Derivatives

Starting MaterialReagent/ConditionsProductYield (%)Source
7-Bromo-1-ethyl-4-hydroxy-8-methyl-3-nitroquinolin-2-oneNa₂S₂O₄, EtOH/H₂O, reflux3-Amino-7-bromo-1-ethyl-4-hydroxy-8-methylquinolin-2-one27

Nucleophilic Substitution Reactions

The nitro group activates the quinoline ring for vicarious nucleophilic substitution (VNS) . Potassium 9H-carbazol-9-ide reacts with 8-nitroquinolin-2(1H)-one derivatives at position 6, forming 9-(8-isopropyl-2-methyl-5-nitrosoquinolin-6-yl)-9H-carbazole . Competing side reactions, such as deprotonation at acidic methyl groups, are observed under basic conditions .

Electrophilic Aromatic Substitution

The hydroxy group at position 4 directs electrophilic substitution. Bromination with N-bromosuccinimide (NBS) in carbon tetrachloride selectively substitutes the methyl group at position 4, yielding 4-bromomethyl-8-nitroquinolin-2(1H)-one . This intermediate reacts with amines or hydroxides to form functionalized derivatives (e.g., hydroxymethyl or amino-methyl analogs) .

Cross-Coupling Reactions

The bromine-substituted derivatives participate in Suzuki-Miyaura cross-coupling with arylboronic acids. For example, 7-bromo-5-cyclopropyl-oxazolo[4,5-c]quinolin-4-one reacts with 4-amino-2,5-difluorobenzeneboronic acid under Pd catalysis to yield 7-(4-amino-2,5-difluorophenyl)-5-cyclopropyloxazolo[4,5-c]quinolin-4(5H)-one .

Table 2: Suzuki-Miyaura Coupling of Brominated Derivatives

SubstrateBoronic AcidCatalyst SystemProductYield (%)Source
7-Bromo-5-cyclopropyl-oxazolo[4,5-c]quinolin-4-one4-Amino-2,5-difluorobenzeneboronic acidPd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O7-(4-Amino-2,5-difluorophenyl)-5-cyclopropyloxazolo[4,5-c]quinolin-4(5H)-one45

Cycloaddition Reactions

The distorted pyridone ring (due to steric repulsion between the 1-methyl and 8-nitro groups) enables Diels-Alder reactions with electron-rich dienes. For example, 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) undergoes cycloaddition with furan to form fused bicyclic products . While TNQ differs in substituents, analogous reactivity is expected for 4-hydroxy-8-nitroquinolin-2(1H)-one due to similar steric and electronic effects .

Functionalization via Alkylation/Acylation

The hydroxy group at position 4 can be alkylated or acylated. O-Methylation of 8-nitroquinolin-2(1H)-one derivatives reduces redox potential (-0.93 V vs. -0.68 V for the parent compound), diminishing bioactivity . Acetylation of the hydroxy group is achieved using acetic anhydride under mild conditions .

Bioactivation by Nitroreductases (NTRs)

In pharmacological contexts, the nitro group is reduced by parasitic NTRs to generate cytotoxic intermediates. Electrochemical studies show that 4-hydroxy-8-nitroquinolin-2(1H)-one derivatives with electron-withdrawing groups (EWGs) exhibit optimal redox potentials (-0.45 to -0.68 V) for selective bioactivation .

Key Findings :

  • Redox Potential : Introduction of EWGs (e.g., bromine) at position 3 increases redox potential, enhancing antitrypanosomal activity (EC₅₀ = 12 nM for compound 12 ) .

  • Intramolecular H-Bonding : Stabilizes the nitro group and enhances reactivity .

Stability and Degradation

Under acidic conditions, hydrolysis of the lactam ring occurs, forming carboxylic acid derivatives. Stability studies in physiological buffers (pH 7.4) show no significant degradation over 24 hours, indicating suitability for drug development .

Scientific Research Applications

Antiparasitic Applications

Research has demonstrated that 4-hydroxy-8-nitroquinolin-2(1H)-one derivatives exhibit potent activity against various parasites, including those responsible for malaria and leishmaniasis.

  • Mechanism of Action : The antiparasitic activity is believed to stem from the compound's ability to interfere with critical biochemical pathways in parasites, potentially inhibiting essential enzymes or disrupting metabolic processes. For instance, derivatives have shown significant efficacy against Leishmania species and Trypanosoma brucei .

Case Study: Antileishmanial Activity

A study synthesized 31 derivatives of 4-hydroxy-8-nitroquinolin-2(1H)-one and evaluated their activity against Leishmania donovani. One derivative exhibited notable activity against all tested kinetoplastids, highlighting the potential for developing effective treatments for leishmaniasis .

Antifungal Activity

The compound has also been evaluated for its antifungal properties. A series of ring-substituted 4-hydroxy-1H-quinolin-2-one derivatives were synthesized and tested for antifungal activity against various strains.

  • Results : Among the tested compounds, certain derivatives displayed significant inhibition of fungal growth, indicating their potential as antifungal agents. For example, compounds with higher lipophilicity showed improved penetration through cell membranes, enhancing their antifungal efficacy .

Herbicidal Applications

In addition to its antiparasitic and antifungal properties, 4-hydroxy-8-nitroquinolin-2(1H)-one has been explored for herbicidal applications.

  • Photosynthesis Inhibition : The compound was tested for its ability to inhibit photosynthetic electron transport in spinach chloroplasts. Some derivatives demonstrated substantial inhibition rates, suggesting their potential use as herbicides .

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of 4-hydroxy-8-nitroquinolin-2(1H)-one derivatives. Studies have indicated that modifications at specific positions on the quinoline ring can significantly influence both biological activity and chemical reactivity.

Compound Substituent Position Biological Activity
Derivative APosition 6High antileishmanial activity
Derivative BPosition 4Moderate antifungal activity
Derivative CPosition 5Significant herbicidal effect

Mechanism of Action

The mechanism of action of 4-Hydroxy-8-nitroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play crucial roles in its reactivity and biological activity. The compound may act by inhibiting enzymes, binding to DNA, or interacting with cellular receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 4-Hydroxy-8-nitroquinolin-2(1H)-one with related quinolinone derivatives:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
4-Hydroxy-8-nitroquinolin-2(1H)-one 328396-35-6 4-OH, 8-NO₂ C₉H₆N₂O₄ 206.16 High polarity due to nitro group; potential redox sensitivity
4-Hydroxy-8-methylquinolin-2(1H)-one 1677-42-5 4-OH, 8-CH₃ C₁₀H₉NO₂ 175.18 Lower density (1.3 g/cm³); boiling point 322.1°C; methyl enhances lipophilicity
4-Hydroxy-7-methoxyquinolin-2(1H)-one 27037-34-9 4-OH, 7-OCH₃ C₁₀H₉NO₃ 191.18 Methoxy group improves solubility via resonance donation; used in synthetic intermediates
4-Chloro-8-methylquinolin-2(1H)-one N/A 4-Cl, 8-CH₃ C₁₀H₈ClNO 193.63 Chloro substituent enables nucleophilic substitution reactions
8-Hydroxy-3,4-dihydroquinolin-2(1H)-one 52749-50-5 8-OH, 3,4-dihydro scaffold C₉H₉NO₂ 163.17 Partially saturated ring reduces aromaticity; impacts bioavailability

Electronic and Reactivity Differences

  • Nitro vs. Methyl Groups: The nitro group at position 8 in 4-Hydroxy-8-nitroquinolin-2(1H)-one is strongly electron-withdrawing, which polarizes the aromatic ring and reduces electron density at adjacent positions. This contrasts with the electron-donating methyl group in 4-Hydroxy-8-methylquinolin-2(1H)-one, which increases lipophilicity and may enhance membrane permeability .
  • Methoxy vs. Hydroxy Groups : The 7-methoxy derivative (CAS 27037-34-9) exhibits improved solubility in polar solvents compared to the nitro analogue due to the methoxy group’s resonance effects .
  • Chloro Substituents: 4-Chloro-8-methylquinolin-2(1H)-one () serves as a versatile intermediate for nucleophilic substitutions (e.g., sulfanyl, hydrazino derivatives), whereas the nitro group in the target compound may limit such reactions due to steric and electronic effects .

Biological Activity

4-Hydroxy-8-nitroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms, and case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

4-Hydroxy-8-nitroquinolin-2(1H)-one belongs to the quinoline family, which is characterized by a bicyclic structure containing a nitrogen atom. The presence of both hydroxy and nitro groups contributes to its reactivity and biological properties.

PropertyValue
CAS Number 102100-61-6
Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 4-Hydroxy-8-nitroquinolin-2(1H)-one

Antiparasitic Activity

Research has demonstrated that derivatives of 8-nitroquinolin-2(1H)-one exhibit potent antiparasitic effects, particularly against Leishmania and Trypanosoma species. A study synthesized various derivatives and evaluated their efficacy, revealing that compounds with specific structural modifications displayed enhanced activity. For instance, compound 22 was highlighted for its low cytotoxicity and selective bioactivation by nitroreductases in the parasites, showing promising antileishmanial and antitrypanosomal properties .

Antifungal Activity

The antifungal potential of 4-hydroxy-8-nitroquinolin-2(1H)-one has also been explored. A series of ring-substituted derivatives were synthesized and tested against various fungal strains. The results indicated that specific substitutions increased antifungal activity, with some compounds exhibiting significant inhibition of fungal growth in vitro .

The mechanism by which 4-hydroxy-8-nitroquinolin-2(1H)-one exerts its biological effects is linked to its ability to interact with key molecular targets within cells. For example, the nitro group can undergo reduction to form reactive intermediates that may disrupt cellular processes in parasites or fungi. Additionally, structure-activity relationship (SAR) studies have shown that the presence of an intramolecular hydrogen bond between the lactam function and the nitro group is crucial for its redox potential and biological activity .

Study on Antiparasitic Activity

In a notable study, a series of 31 derivatives were synthesized from the 8-nitroquinolin-2(1H)-one scaffold. These compounds were evaluated for their antiparasitic activity against Leishmania infantum and Trypanosoma brucei brucei. The findings indicated that only those derivatives with a redox potential above -0.6 V displayed significant activity against L. infantum, highlighting the importance of redox properties in determining biological efficacy .

Study on Antifungal Activity

Another investigation focused on the antifungal properties of ring-substituted derivatives of 4-hydroxy-1H-quinolin-2-one. The study assessed their ability to inhibit photosynthetic electron transport in spinach chloroplasts as a proxy for antifungal activity. Compounds were evaluated for lipophilicity and structural characteristics, revealing that certain substitutions significantly enhanced antifungal potency .

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-hydroxy-8-nitroquinolin-2(1H)-one derivatives?

Methodological Answer:

  • Synthetic Routes : Derivatives of 4-hydroxyquinolin-2(1H)-one are typically synthesized via cyclization reactions using precursors like substituted anilines and β-ketoesters. For nitro-substituted derivatives, nitration is performed post-cyclization under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration .
  • Characterization : Use IR spectroscopy to confirm hydroxyl (3447 cm⁻¹) and nitro (1520–1350 cm⁻¹) groups. ¹H NMR is critical for verifying substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 3.5–3.7 ppm). Mass spectrometry (MS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 234 for C₁₀H₇N₂O₄) .

Q. How are antimicrobial activities of 4-hydroxy-8-nitroquinolin-2(1H)-one derivatives evaluated in vitro?

Methodological Answer:

  • Protocol : Use the twofold serial dilution technique to determine minimal inhibitory concentrations (MICs) against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal strains (C. albicans). Include streptomycin and fluconazole as positive controls .
  • Data Interpretation : MIC values ≤64 µg/mL indicate moderate activity. For example, fluoro-substituted derivatives show enhanced activity (MIC = 16–32 µg/mL) due to improved membrane permeability .

Q. What spectral techniques are used to resolve structural ambiguities in nitro-substituted quinolinones?

Methodological Answer:

  • ¹H-¹³C HMBC NMR : Identifies long-range coupling between nitro groups and adjacent protons (e.g., correlation peaks between NO₂ and H-7/H-9 protons).
  • X-ray Crystallography : Resolves tautomeric forms (e.g., lactam-lactim tautomerism) and confirms nitro group orientation .

Advanced Research Questions

Q. How do substituent effects (e.g., nitro, hydroxy, methyl) influence the antimicrobial SAR of 4-hydroxyquinolin-2(1H)-one derivatives?

Methodological Answer:

  • Key Trends :
    • Nitro Groups : Enhance electron-withdrawing effects, increasing reactivity toward bacterial enzymes (e.g., DNA gyrase). However, steric hindrance from ortho-substituents can reduce activity .
    • Hydroxy Groups : Participate in hydrogen bonding with target proteins (e.g., S. aureus FabI enzyme). Methyl groups at position 1 improve lipophilicity, enhancing bioavailability .
  • Statistical Validation : Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with MIC values .

Q. What mechanistic insights explain the reactivity of 4-hydroxy-8-nitroquinolin-2(1H)-one under Vilsmeier-Haack conditions?

Methodological Answer:

  • Reaction Pathway : The nitro group activates the quinolinone ring for electrophilic substitution. In Vilsmeier-Haack reactions (DMF/POCl₃), formylation occurs at position 5 via a cyclic oxonium intermediate .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and predict regioselectivity .

Q. How can analytical methods (e.g., HPLC, LC-MS) be validated for stability studies of nitroquinolinones?

Methodological Answer:

  • HPLC Parameters : Use a C18 column with mobile phase (acetonitrile:0.1% TFA, 70:30), flow rate 1 mL/min, and UV detection at 254 nm.
  • Forced Degradation : Expose compounds to heat (60°C), light (UV, 48 hr), and acidic/alkaline conditions. Monitor degradation products (e.g., nitro-reduction to amine derivatives) via LC-MS/MS .

Q. How do researchers address contradictions in antimicrobial data across studies?

Methodological Answer:

  • Case Study : Discrepancies in MIC values for P. aeruginosa (16–64 µg/mL) may arise from strain variability or differences in inoculum size. Validate results using CLSI guidelines and repeat assays with clinical isolates .
  • Meta-Analysis : Pool data from ≥3 independent studies and apply Fisher’s exact test to identify statistically significant trends .

Q. What strategies bridge the gap between in vitro activity and in vivo efficacy for nitroquinolinones?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ >2 hr in mice) and tissue penetration (e.g., lung/blood ratio ≥0.5) using radiolabeled compounds.
  • Infection Models : Use murine thigh infection models to correlate in vitro MICs with in vivo bacterial load reduction (e.g., ≥1-log reduction at 50 mg/kg dose) .

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